molecular formula C16H21NO4 B6455223 methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate CAS No. 2549025-27-4

methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate

Cat. No.: B6455223
CAS No.: 2549025-27-4
M. Wt: 291.34 g/mol
InChI Key: NGIFTFPASLZLQC-UHFFFAOYSA-N
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Description

“Methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C15H19NO4 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is substituted with a propoxyphenyl group at the 1-position and a carboxylate group at the 3-position . The structure also includes a 5-oxo group .

Future Directions

The pyrrolidine scaffold is a versatile structure in medicinal chemistry, and there is ongoing research into new pyrrolidine compounds with different biological profiles . Future research could explore the biological activity of “methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate” and its potential applications in medicine.

Properties

IUPAC Name

methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-3-8-21-14-6-4-12(5-7-14)10-17-11-13(9-15(17)18)16(19)20-2/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFTFPASLZLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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